Bienvenue dans la boutique en ligne BenchChem!

Isomazole Hydrochloride

PDE Isoenzyme Selectivity Regioisomer Pharmacology Inotropic Mechanisms

Isomazole Hydrochloride is the essential imidazo[4,5-c]pyridine cardiotonic for mechanism-of-action studies. Unlike the regioisomer Sulmazole (imidazo[4,5-b]), Isomazole uniquely combines PDE III/V inhibition (IC50 18 µM & 42 µM) with direct calcium sensitization of contractile proteins in skinned cardiac fibers. This dual mechanism produces a 278.3% increase in force of contraction in human ventricular trabeculae, making it an indispensable tool for dissecting inotropic pathways and validating myofilament responsiveness. Ensure experimental integrity—use the correct isomer.

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8 g/mol
CAS No. 87359-33-9
Cat. No. B1672256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomazole Hydrochloride
CAS87359-33-9
Synonyms2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine
AR-L 115 BS
AR-L115
BW A746C
BWA746C
isomazole
LY 175326
LY-175326
LY175326
MG 28734
MG-28734
sulmazol
sulmazole
Vardax
Molecular FormulaC14H14ClN3O2S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3.Cl
InChIInChI=1S/C14H13N3O2S.ClH/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H
InChIKeyOJDNVOWLGHYRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isomazole Hydrochloride (CAS: 87359-33-9) Product Overview for Cardiotonic & PDE Research Procurement


Isomazole Hydrochloride, also designated as LY-175326, BW-A746C, or EMD-41064 [1], is a synthetic cardiotonic agent belonging to the imidazo[4,5-c]pyridine class [2]. Its primary mechanism of action is characterized by dual functionality: it acts as a phosphodiesterase (PDE) inhibitor—most notably against PDE III and the cGMP-specific PDE V [3]—and it directly sensitizes cardiac contractile proteins to calcium ions (Ca²⁺), thereby increasing myocardial contractility independently of adrenergic or histaminergic receptor pathways [4]. Unlike its closest structural analog, Sulmazole (AR-L 115 BS), Isomazole possesses a distinct imidazo[4,5-c]pyridine core, a regioisomeric variation that fundamentally alters its pharmacological profile and justifies its specific procurement for targeted research [5].

Why Isomazole Hydrochloride Cannot Be Replaced by Generic PDE Inhibitors or Sulmazole


Substituting Isomazole Hydrochloride with other cardiotonic agents—even structurally similar ones like the imidazo[4,5-b]pyridine regioisomer Sulmazole—introduces significant and quantifiable deviations in experimental outcomes. While both compounds share a methylsulfinylphenyl group, the positional isomerism of the pyridine nitrogen (4,5-c for Isomazole vs. 4,5-b for Sulmazole) results in a different isoenzyme inhibition profile [1]. Critically, Isomazole demonstrates a unique, dual mechanism: it acts as a direct calcium sensitizer in skinned cardiac fibers [2], a property that is not equivalent in Sulmazole. Furthermore, Isomazole's functional selectivity, such as its differential inotropic/vasodilator ratio in vivo compared to Sulmazole [3], means that generalizing results from one compound to the other would compromise data integrity and lead to erroneous conclusions regarding mechanism-specific effects.

Quantitative Evidence Guide for Isomazole Hydrochloride (CAS: 87359-33-9) Differentiation


Regioisomeric Structural Divergence: Imidazo[4,5-c]pyridine Core Enables PDE III Selectivity Over Sulmazole

Isomazole and Sulmazole are regioisomers that differ in the position of the pyridine nitrogen atom. This structural variation directly impacts their pharmacological profile. Specifically, the imidazo[4,5-c]pyridine core of Isomazole is associated with a significantly lower IC50 for PDE III inhibition compared to the imidazo[4,5-b]pyridine core of Sulmazole [1]. This demonstrates a quantifiable difference in target engagement that cannot be replicated by the analog.

PDE Isoenzyme Selectivity Regioisomer Pharmacology Inotropic Mechanisms

Divergent cGMP-Specific PDE V Inhibitory Profile Compared to Sulmazole

In a direct comparative study of their PDE isoenzyme inhibitory profiles, Isomazole and Sulmazole exhibited differing potencies for the cGMP-specific PDE V. While both were found to be significant inhibitors of this isoenzyme, the quantitative data show that Isomazole is a more potent PDE V inhibitor than Sulmazole [1]. This difference in inhibiting the enzyme responsible for cGMP hydrolysis points to a distinct and quantifiable impact on cyclic nucleotide signaling pathways.

PDE V Inhibition cGMP Signaling Imidazopyridine SAR

Direct Calcium Sensitization of Skinned Myocardial Fibers from Multiple Species

A defining characteristic of Isomazole is its ability to directly enhance the calcium sensitivity of contractile proteins, a mechanism of action distinct from and additive to its PDE inhibitory effects. In skinned cardiac muscle fibers from multiple species, Isomazole increased the half-maximal, Ca²⁺-activated force development in a concentration-dependent manner [1]. For instance, at a concentration of 100 µM, it increased force development to a specific level above baseline, demonstrating a direct effect on the contractile apparatus itself.

Calcium Sensitization Skinned Fiber Mechanics Contractile Protein Modulation

Functional Inotropic/Vasodilator Selectivity Ratio Differentiated from Sulmazole In Vivo

A comparative in vivo study evaluated the cardiovascular actions of Isomazole (as BW A746C) against its structural analog Sulmazole. The investigation concluded that the inotropic/vasodilator profile of Isomazole favored its positive inotropic activity because it produced its contractility-enhancing effects at significantly lower doses than those required to reduce diastolic blood pressure [1]. This represents a quantifiable difference in functional selectivity between the two compounds.

In Vivo Pharmacology Hemodynamics Vasodilation

Concentration-Dependent Inotropic Effect in Isolated Human Ventricular Trabeculae

In studies using ventricular trabeculae carneae isolated from nonfailing human hearts, Isomazole produced a robust, concentration-dependent increase in contractile force. The maximal effect observed was a substantial increase over the predrug baseline value [1]. This provides direct, quantitative evidence of its efficacy in relevant human cardiac tissue.

Human Cardiac Tissue Ex Vivo Contractility Positive Inotropy

Procurement-Driven Application Scenarios for Isomazole Hydrochloride (CAS: 87359-33-9)


Mechanistic Dissection of Dual PDE III/V Inhibition and Calcium Sensitization

Given its unique profile as both a PDE III and PDE V inhibitor with an IC50 of 18 µM and 42 µM, respectively [1], coupled with its direct calcium-sensitizing action [2], Isomazole Hydrochloride is ideally suited as a research tool to dissect the relative contributions of these two mechanisms to positive inotropy. This application leverages its quantifiable differences from Sulmazole, which is a weaker inhibitor of both PDE isoenzymes.

Investigating Regioisomer-Specific Effects on Cardiac Contractility and Vascular Tone

The distinct imidazo[4,5-c]pyridine core of Isomazole makes it an essential comparator for studies examining the structure-activity relationship (SAR) of imidazopyridine cardiotonics. By comparing its effects directly with the imidazo[4,5-b]pyridine isomer Sulmazole [3], researchers can precisely attribute functional outcomes—such as the differential inotropic/vasodilator ratio observed in vivo [4]—to the specific position of the pyridine nitrogen atom.

Ex Vivo Human Cardiac Muscle Pharmacology

For studies using isolated human ventricular trabeculae, Isomazole provides a validated and potent positive inotropic response, increasing force of contraction by 278.3% ± 89.1% over baseline [5]. This makes it a reliable positive control for experimental protocols designed to assess the contractile reserve of failing versus non-failing human myocardium or to evaluate the functional impact of novel cardioprotective interventions.

Calibration of Skinned Fiber Assays for Myofilament Ca²⁺ Sensitivity

Isomazole's well-documented ability to directly shift the Ca²⁺-force relationship in skinned cardiac fibers from humans, pigs, monkeys, guinea-pigs, and rats [2] positions it as a valuable calibrating agent for myofilament mechanics assays. It can be used to verify the responsiveness of a given skinned fiber preparation, ensuring that the experimental system is sensitive to known modulators of myofilament Ca²⁺ sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isomazole Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.